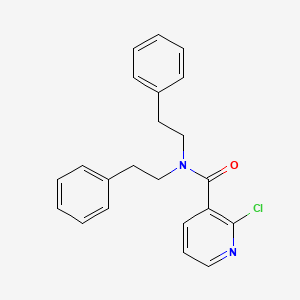
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C19H17ClN4O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, along with two phenylethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) under mild conditions . This method ensures high yields and purity of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(2-phenylethyl)amino]pyridin-3-yl}pyridine-3-carboxamide
- N,N-bis(2-phenylethyl)pyridine-3-carboxamide
Uniqueness
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and carboxamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6584-81-2 |
|---|---|
Molecular Formula |
C22H21ClN2O |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O/c23-21-20(12-7-15-24-21)22(26)25(16-13-18-8-3-1-4-9-18)17-14-19-10-5-2-6-11-19/h1-12,15H,13-14,16-17H2 |
InChI Key |
IOMDICMXYPTSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


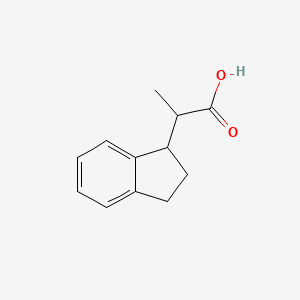

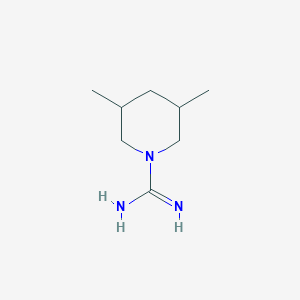
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
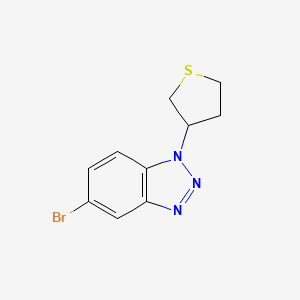

![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)

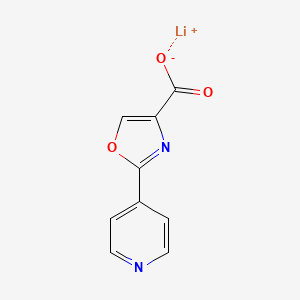
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
